molecular formula C8H6ClF3O B151707 4-Chloro-3-(trifluoromethyl)benzyl alcohol CAS No. 65735-71-9

4-Chloro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B151707
CAS RN: 65735-71-9
M. Wt: 210.58 g/mol
InChI Key: JRYCPYROZOWIDJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is a solid at ambient temperature . It is also known by the IUPAC name [4-chloro-3-(trifluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzyl alcohol consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a benzyl alcohol group . The InChI code for this compound is 1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 .


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethyl)benzyl alcohol has a boiling point of 44-46°C . It is a solid at ambient temperature . Its density is 1.416 g/cm3, and it has a flash point of 97°C .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs, contributing to the development of new therapeutic agents.

Component in FDA-Approved Drugs

The trifluoromethyl group, which is part of the structure of this compound, is found in many FDA-approved drugs . For instance, the drug Sorafenib, used for the treatment of primary liver cancer, contains this group .

NMR Spectrum Prediction

This compound is used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR is a key technique in the field of structural biology and chemistry, providing detailed information about the structure and dynamics of molecules.

Kinetic Studies of Phosphonoformate Prodrugs

It is employed as a reagent in kinetic studies of phosphonoformate prodrugs . These studies are essential for understanding the behavior of these prodrugs in the body and optimizing their therapeutic effects.

Aquachromium (IV) Studies

This compound is used in studies involving aquachromium (IV) . These studies are important in the field of inorganic chemistry and can contribute to the development of new catalysts and materials.

Proteomics Research

It is used in proteomics research . Proteomics is a large-scale study of proteins, and this compound can contribute to the understanding of protein structure and function, which is crucial in many areas of biological research.

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, wearing protective clothing, gloves, eye protection, and face protection .

properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYCPYROZOWIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380777
Record name 4-Chloro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)benzyl alcohol

CAS RN

65735-71-9
Record name 4-Chloro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65735-71-9
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